molecular formula C22H19N5O B13380280 N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide

N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide

Cat. No.: B13380280
M. Wt: 369.4 g/mol
InChI Key: QTLQBHLZPMAXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

[(Z)-(2-ethyl-4-oxoquinazolin-3-yl)imino-phenylazaniumyl]-phenylazanide

InChI

InChI=1S/C22H19N5O/c1-2-21-23-20-16-10-9-15-19(20)22(28)26(21)25-27(18-13-7-4-8-14-18)24-17-11-5-3-6-12-17/h3-16H,2H2,1H3

InChI Key

QTLQBHLZPMAXCT-UHFFFAOYSA-N

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=O)N1/N=[N+](/C3=CC=CC=C3)\[N-]C4=CC=CC=C4

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N=[N+](C3=CC=CC=C3)[N-]C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide typically involves the reaction of 2-ethyl-4-oxo-3(4H)-quinazoline with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and aniline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-1-phenyldiazen-1-io]anilide is unique due to its specific combination of quinazolinyl and phenyldiazenyl groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.